molecular formula C7H9Br2NS B1445326 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide CAS No. 1423033-44-6

2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide

Cat. No.: B1445326
CAS No.: 1423033-44-6
M. Wt: 299.03 g/mol
InChI Key: LYFTUUNJHCCTAO-UHFFFAOYSA-N
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Description

2-Bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide is a versatile brominated heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry and agrochemical research. This molecule features a fused tetrahydropyridine-thiophene ring system, which is a privileged scaffold in drug discovery due to its prevalence in biologically active compounds . The bromine atom at the 2-position makes it an excellent electrophile for various cross-coupling reactions, including Suzuki and Buchwald-Hartwig animations, allowing researchers to introduce diverse structural motifs and create compound libraries for biological screening. The core 4,5,6,7-tetrahydrothienopyridine structure is recognized as a promising lead scaffold in antifungal development, with recent research demonstrating that derivatives exhibit potent activity against plant pathogenic fungi such as C. arachidicola , R. solani , and S. sclerotiorum . Beyond agrochemical applications, this chemical building block shows significant potential in pharmaceutical research for developing compounds with anti-inflammatory, antiviral, antioxidant, antiplatelet, and antitumor properties . The hydrobromide salt form enhances the compound's stability and solubility, facilitating its handling in various synthetic workflows. This product is provided as a solid powder and should be stored in a cool, dark place under an inert atmosphere . As a standard safety precaution, researchers should wear appropriate personal protective equipment and handle the material in a well-ventilated fume hood. The compound has associated hazard statements H315-H319-H335, indicating it may cause skin and eye irritation and specific target organ toxicity upon single exposure . Intended Use: This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. It is exclusively for use in laboratory research by qualified chemical or life science professionals.

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS.BrH/c8-7-3-5-1-2-9-4-6(5)10-7;/h3,9H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFTUUNJHCCTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(S2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Organomagnesium Intermediates and Bromination

A patented process (EP0053950A1) describes the preparation of tetrahydrothieno[3,2-c]pyridine derivatives, including brominated analogs, using organomagnesium chemistry:

  • The starting material is (2-bromo-benzyl)-5 tetrahydro-4,5,6,7-thieno(3,2-c)pyridine.
  • The process involves preparing a Grignard reagent (organomagnesium compound) from the brominated benzyl precursor in an inert solvent such as tetrahydrofuran (THF).
  • This intermediate is then reacted with t-butyl perbenzoate to achieve oxidation and ring closure steps.
  • The reaction medium uses a mixture of acetic acid and hydrobromic acid (HBr), with the hydrobromic acid concentration preferably at 48% and acetic acid at pure grade.
  • The acid mixture ratio is optimized between 50/50 and 80/20 (acetic acid/HBr) to facilitate the formation of the hydrobromide salt and to avoid oxidation of the magnesium intermediate by oxygen.
  • Oxygenated water in methanolic solution is used in some steps to control oxidation states.
  • The final product is isolated as the hydrobromide salt of the 2-bromo-thieno[2,3-c]pyridine derivative.

This method ensures high regioselectivity and yield by controlling the reaction conditions and solvent system, preventing side reactions such as oxidation of the organometallic intermediate.

Alternative Synthetic Routes via Nucleophilic Substitution

Research on thieno[2,3-c]pyridine derivatives often employs nucleophilic substitution on activated intermediates:

  • Starting from diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate obtained via Gewald reaction.
  • The intermediate is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form a chloro-substituted intermediate.
  • Subsequent nucleophilic displacement of the chlorine atom by various secondary amines in dry tetrahydrofuran at 55–60 °C yields substituted thieno[2,3-c]pyridine derivatives.
  • Although this method is described for analogs with amino substituents, it can be adapted for bromine introduction by using appropriate brominating agents or brominated starting materials.
  • The final hydrobromide salts are usually obtained by treatment with hydrobromic acid or by crystallization from hydrobromic acid-containing solvents.

Reaction Conditions and Optimization

Parameter Details Notes
Solvent Tetrahydrofuran (THF), Acetic acid, Methanol THF for organometallic reactions; acetic acid/HBr mix for salt formation
Temperature 55–60 °C (nucleophilic substitution) Controlled to avoid decomposition
Acid concentration Hydrobromic acid 48% preferred Mixed with acetic acid in 50/50 to 80/20 ratio
Reaction time 2 hours (amine substitution) Monitored by TLC for completion
Atmosphere Inert atmosphere (nitrogen or argon) To prevent oxidation of organomagnesium intermediate

Characterization and Purity

  • The products are characterized by NMR spectroscopy (1H, 13C), HRMS, and IR spectroscopy.
  • NMR data confirm the presence of the tetrahydrothieno-pyridine core and the bromine substituent.
  • Hydrobromide salt formation is confirmed by characteristic shifts in NMR and IR spectra.
  • Purity is ensured by recrystallization from absolute alcohol or suitable solvents.

Summary of Key Preparation Steps

Step No. Description Reagents/Conditions Outcome
1 Preparation of thieno[2,3-c]pyridine core Gewald reaction or starting from benzyl derivatives Formation of fused heterocyclic system
2 Bromination or use of brominated precursors Use of 2-bromo-benzyl intermediates or brominating agents Introduction of bromine at 2-position
3 Formation of organomagnesium intermediate Reaction with magnesium in THF under inert atmosphere Activation for further functionalization
4 Oxidation and ring closure Reaction with t-butyl perbenzoate in THF Formation of target heterocycle
5 Salt formation Treatment with hydrobromic acid/acetic acid mixture Formation of hydrobromide salt
6 Purification Recrystallization from alcohol Pure 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide

Chemical Reactions Analysis

Types of Reactions

2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-c]pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the thieno[2,3-c]pyridine core.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H8BrNS
  • Molecular Weight : 218.12 g/mol
  • SMILES Notation : C1CNCC2=C1C=C(S2)Br
  • InChIKey : IVDAGVOKDYOWPT-UHFFFAOYSA-N

The compound features a thieno[2,3-c]pyridine structure, which is significant for its reactivity and biological activity.

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is being researched for its potential as a drug candidate due to its ability to interact with biological systems. Its unique structure allows for modifications that can enhance pharmacological properties. For example, derivatives of thieno[2,3-c]pyridine have shown promise in targeting specific receptors involved in various diseases.
  • Antimicrobial Activity
    • Studies have indicated that compounds similar to 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine exhibit antimicrobial properties. Research suggests that these compounds can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents.
  • Cancer Research
    • The compound's structural similarity to known carcinogenic heterocyclic amines has prompted investigations into its mutagenic potential. Understanding how 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine interacts with DNA can provide insights into the mechanisms of carcinogenesis and aid in the development of chemopreventive strategies.
  • Material Science
    • The unique electronic properties of thieno[2,3-c]pyridine derivatives make them suitable for applications in organic electronics and photovoltaics. Research is ongoing to explore their use in organic light-emitting diodes (OLEDs) and solar cells.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various thieno[2,3-c]pyridine derivatives. The results indicated that modifications at the bromine position significantly enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells.

Case Study 2: Cancer Mechanisms

Research conducted by the National Cancer Institute explored the mutagenic effects of heterocyclic amines similar to 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine. The study found that these compounds could form DNA adducts in vitro, suggesting a potential pathway for cancer initiation linked to dietary exposure.

Case Study 3: Organic Electronics

A collaborative study between several universities focused on synthesizing new materials based on thieno[2,3-c]pyridine for use in OLEDs. The findings demonstrated improved charge mobility and stability compared to traditional materials.

Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
2-bromo-4H...Antimicrobial15Journal of Medicinal Chemistry
4-amino...Mutagenicity25National Cancer Institute
Thieno...Charge Mobility (OLED)N/AUniversity Research Collaboration

Mechanism of Action

The mechanism of action of 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the thieno[2,3-c]pyridine core play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thienopyridine Derivatives

Compound Name Molecular Formula Molecular Weight (Da) Counterion Patent Count Key Substituents
2-Bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine HBr C₇H₈BrNS·HBr 253.95 HBr 20 Bromine at C2, saturated ring
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde C₈H₉NOS 167.04 None 19 Aldehyde at C2, fused benzothiazole
Ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate C₁₅H₂₂N₂O₃S 310.42 None N/A Ethyl ester, acyl side chain
2-Chloro-N-(2,6-difluorophenyl)acetamide hydrochloride C₈H₆ClF₂NO·HCl 286.76 HCl N/A Chloroacetamide, difluorophenyl

Key Observations :

Bromine vs. Chlorine : The bromine substituent in the target compound increases molecular weight and polarizability compared to chloro analogs (e.g., 2-chloro-N-(2,6-difluorophenyl)acetamide hydrochloride, 286.76 Da ). Bromine’s larger atomic radius may enhance electrophilic reactivity in substitution reactions.

Counterion Effects : The hydrobromide salt improves aqueous solubility relative to neutral analogs (e.g., 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde) but may reduce stability in basic conditions due to bromide ion lability .

Functional Group Diversity: The ethyl ester and acyl side chain in Ethyl 2-amino-6-(3-methylbutanoyl)-...

Patent and Industrial Relevance:

  • The target compound’s 20 patents surpass analogs like 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde (19 patents), highlighting its preferred role in drug discovery . Applications include intermediates for kinase inhibitors (e.g., JAK/STAT pathway modulators) due to the thienopyridine scaffold’s ability to mimic adenine in ATP-binding pockets.
  • In contrast, the benzothiazole analog’s aldehyde group may limit stability in vivo, reducing its patent viability despite structural similarity .

Stability and Reactivity

  • Hydrobromide Salt : Enhances crystallinity and shelf-life compared to free-base forms but may decompose under prolonged exposure to moisture or heat .
  • Electrophilic Reactivity: The bromine atom at C2 facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings), a reactivity less pronounced in chloro or aldehyde-substituted analogs .

Biological Activity

2-Bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H8BrNS
  • SMILES : C1CNCC2=C1C=C(S2)Br
  • InChI : InChI=1S/C7H8BrNS/c8-7-3-5-1-2-9-4-6(5)10-7/h3,9H,1-2,4H2

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines through different mechanisms.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit topoisomerase enzymes (Topo I and Topo II), which are crucial for DNA replication and transcription. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
    • It induces cell cycle arrest at the G2/M phase and reduces oxidative stress in treated cells .
  • Case Studies :
    • In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant cytotoxic effects. The compound exhibited dose-dependent increases in apoptosis markers such as cleaved caspase-3 and LC3A/B levels .
    • Another study highlighted its antiproliferative effects across multiple cancer cell lines including MDA-MB-231 and FaDu cells. The compound showed potent activity with over 80% inhibition at a concentration of 10 µM .

Comparative Efficacy

The following table summarizes the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-71.575
MDA-MB-2310.583
FaDu0.885
HCC1.070
A5491.272

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential anti-inflammatory effects. The compound selectively inhibits COX-2 over COX-1, indicating a dual role in treating inflammatory conditions alongside cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide?

  • Methodological Answer : The synthesis of brominated heterocycles like this compound often involves phase transfer catalysis (PTC) in solid-liquid systems. For analogous imidazo[4,5-b]pyridines, 5-bromopyridine-2,3-diamine is reacted with aldehydes in DMF using p-toluenesulfonic acid as a catalyst . Optimization of reaction time (12-24 hours) and temperature (80-100°C) is critical. Bromination at specific positions can be achieved using N-bromosuccinimide (NBS) in chlorinated solvents under reflux .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for thiazolo[3,2-a]pyrimidine derivatives .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) identifies proton environments and bromine-induced deshielding effects.
  • Mass spectrometry (MS) validates molecular weight, particularly for brominated species (e.g., [M+H]+ with isotopic peaks characteristic of bromine).
  • HPLC monitors purity (>95% recommended for biological assays) .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

  • Methodological Answer : Store the compound in anhydrous conditions (argon/vacuum) and use desiccants. For hydrobromide salts, avoid prolonged exposure to moisture. Safety data sheets for related thieno[2,3-c]pyridine derivatives recommend using inert solvents (e.g., dry DCM) and gloveboxes for sensitive steps .

Advanced Research Questions

Q. How can low yields in the cyclization step of the thieno[2,3-c]pyridine core be addressed?

  • Methodological Answer :

  • Catalyst screening : Test alternatives to p-toluenesulfonic acid, such as Lewis acids (e.g., ZnCl₂) or ionic liquids.
  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions.
  • Reaction monitoring : Use in-situ FTIR or LC-MS to identify intermediates and adjust reaction kinetics .
  • Microwave-assisted synthesis : Shorten reaction time (e.g., 30 minutes at 120°C) to improve yield .

Q. How do structural modifications (e.g., bromine position) influence biological activity in related compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare the target compound with 6-bromo-imidazo[4,5-b]pyridine derivatives, where bromine at position 6 enhances anti-microbial activity but reduces solubility .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like acetylcholinesterase or microbial enzymes .
  • In vitro assays : Test against cell lines (e.g., Leishmania spp. for anti-parasitic activity) and correlate with LogP values (e.g., LogP ~1.97 for similar brominated heterocycles indicates moderate lipophilicity) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity verification : Re-analyze batches via HPLC; impurities >5% can skew results .
  • Assay standardization : Use consistent protocols (e.g., MTT assay for cytotoxicity, fixed incubation times).
  • Control comparisons : Benchmark against 4-(bromomethyl)pyridine hydrobromide, which shows anti-leishmanial activity at IC₅₀ = 12 µM .
  • Meta-analysis : Review literature for solvent/DMSO concentration effects, which may alter bioavailability .

Q. What strategies optimize the scalability of multi-step syntheses involving this compound?

  • Methodological Answer :

  • Flow chemistry : Implement continuous flow systems for bromination steps to enhance reproducibility .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported acids) to reduce costs.
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-miscible alternatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide
Reactant of Route 2
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide

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